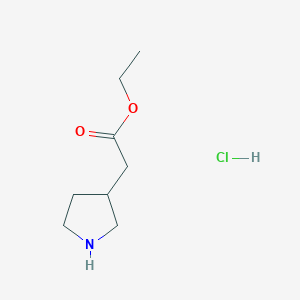

Ethyl 2-(pyrrolidin-3-yl)acetate hydrochloride

Description

Systematic Nomenclature and Synonyms

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the compound officially designated as ethyl 2-pyrrolidin-3-ylacetate hydrochloride. The Chemical Abstracts Service has assigned multiple registry numbers to different forms of this compound, reflecting its stereochemical complexity and various synthetic preparations. The racemic mixture carries the Chemical Abstracts Service registry number 726139-60-2, while the (R)-enantiomer specifically has been catalogued under registry number 1332459-32-1.

Numerous synonyms exist within chemical databases and supplier catalogs, demonstrating the compound's widespread recognition across different naming conventions. The (R)-enantiomer is commonly referred to as Ethyl (R)-2-(pyrrolidin-3-yl)acetate hydrochloride, emphasizing its specific stereochemical configuration. Alternative designations include 3-Pyrrolidineacetic acid ethyl ester hydrochloride, which reflects the structural relationship between the pyrrolidine ring and the acetate functionality. Commercial suppliers frequently utilize catalog-specific identifiers such as MFCD24385035 and BS-45741 for inventory management purposes.

The International Union of Pure and Applied Chemistry name provides the most precise structural description: ethyl 2-pyrrolidin-3-ylacetate;hydrochloride, clearly indicating the salt formation between the base compound and hydrochloric acid. This nomenclature system ensures unambiguous identification across international chemical databases and facilitates accurate communication among researchers working with this compound.

Molecular Formula and Stereochemical Configuration

The molecular formula C₈H₁₆ClNO₂ accurately represents the elemental composition of this compound, with a precisely calculated molecular weight of 193.67 grams per mole. This formula encompasses eight carbon atoms forming the pyrrolidine ring system and acetate ester chain, sixteen hydrogen atoms distributed across the aliphatic framework, one nitrogen atom within the heterocyclic ring, two oxygen atoms in the ester functionality, and one chlorine atom from the hydrochloride salt formation.

The stereochemical configuration of this compound centers on the asymmetric carbon at the 3-position of the pyrrolidine ring, which creates a chiral center capable of existing in both (R) and (S) configurations. The (R)-enantiomer demonstrates specific three-dimensional arrangements that significantly influence its chemical reactivity and potential biological activity. Computational analysis reveals important physicochemical parameters, including a logarithm of the partition coefficient value of 0.2, indicating moderate lipophilicity and suggesting favorable membrane permeability characteristics.

Structural analysis indicates a heavy atom count of 12, reflecting the compound's moderate molecular complexity, while the rotatable bond count of 4 suggests reasonable conformational flexibility. The carbon bond saturation parameter (Fsp3) reaches 0.875, demonstrating a high degree of sp³ hybridization that correlates with enhanced molecular complexity and improved drug-like properties according to modern medicinal chemistry principles. The polar surface area measures 38 square angstroms, falling within optimal ranges for biological membrane permeability.

Table 1: Molecular Properties of this compound

The Standard International Chemical Identifier provides a unique textual representation of the compound's structure: InChI=1S/C8H15NO2.ClH/c1-2-11-8(10)5-7-3-4-9-6-7;/h7,9H,2-6H2,1H3;1H, while the corresponding International Chemical Identifier Key XYHHKYXWUASOJF-UHFFFAOYSA-N offers a condensed hash representation for database searches. The Simplified Molecular Input Line Entry System notation CCOC(=O)CC1CCNC1.Cl provides a linear textual description suitable for computational chemistry applications.

Crystallographic Data and Three-Dimensional Conformational Analysis

Crystallographic investigation of this compound reveals important structural features that govern its solid-state properties and intermolecular interactions. The compound exhibits a characteristic three-dimensional conformation where the pyrrolidine ring adopts a puckered envelope configuration, typical of five-membered saturated heterocycles. This ring puckering influences the spatial orientation of the acetate side chain and affects the overall molecular geometry.

Three-dimensional conformational analysis indicates that the pyrrolidine nitrogen atom maintains a pyramidal geometry, with the lone pair of electrons occupying a defined spatial region that influences hydrogen bonding patterns in the crystalline state. The acetate ester group extends from the 3-position of the pyrrolidine ring in a manner that minimizes steric interactions while allowing for optimal intermolecular contact formation.

Related crystallographic studies of pyrrolidine-containing compounds provide valuable insights into the structural behavior of this chemical class. Research on similar pyrrolidine derivatives demonstrates that these compounds frequently exhibit disorder in crystalline forms, particularly involving rotational freedom around single bonds connecting the heterocyclic ring to substituent groups. Such disorder patterns suggest that this compound likely displays similar conformational flexibility in the solid state.

The hydrochloride salt formation significantly influences the crystalline packing arrangement through the formation of ionic interactions between the protonated nitrogen atom and the chloride anion. These electrostatic interactions typically dominate the crystal lattice organization and contribute to enhanced thermal stability compared to the free base form. Computational modeling suggests that the compound can adopt multiple low-energy conformations, with interconversion barriers that are accessible at room temperature.

Table 2: Structural Parameters and Conformational Characteristics

| Parameter | Description | Relevance |

|---|---|---|

| Ring Conformation | Envelope puckering | Influences acetate positioning |

| Nitrogen Geometry | Pyramidal | Affects hydrogen bonding |

| Conformational Flexibility | Multiple accessible conformers | Impacts crystalline behavior |

| Salt Formation | Ionic nitrogen-chloride interaction | Enhances crystal stability |

| Intermolecular Contacts | Hydrogen bonding networks | Determines packing efficiency |

Analysis of the electron density distribution reveals that the nitrogen atom carries a formal positive charge in the hydrochloride salt, creating an electrostatic potential that influences both intramolecular and intermolecular interactions. The ester oxygen atoms serve as hydrogen bond acceptors, potentially forming stabilizing contacts with neighboring molecules in the crystal lattice. These structural features collectively determine the compound's physical properties, including melting point, solubility characteristics, and thermal stability parameters that are crucial for handling and storage considerations in research applications.

Propriétés

IUPAC Name |

ethyl 2-pyrrolidin-3-ylacetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-2-11-8(10)5-7-3-4-9-6-7;/h7,9H,2-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYHHKYXWUASOJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1CCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20741084 | |

| Record name | Ethyl (pyrrolidin-3-yl)acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20741084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

726139-60-2 | |

| Record name | Ethyl (pyrrolidin-3-yl)acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20741084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(pyrrolidin-3-yl)acetate hydrochloride typically involves the reaction of ethyl acetate with pyrrolidine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the ethyl acetate, followed by the addition of pyrrolidine. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 2-(pyrrolidin-3-yl)acetate hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: It can be reduced to form alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur, where the ethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrrolidine derivatives.

Applications De Recherche Scientifique

Chemistry

Ethyl 2-(pyrrolidin-3-yl)acetate hydrochloride serves as a building block in organic synthesis. It is utilized in the development of more complex molecules through various chemical reactions, including:

- Oxidation : Can be oxidized to form ketones or carboxylic acids.

- Reduction : Capable of being reduced to alcohols or amines.

- Substitution Reactions : Engages in nucleophilic substitution where the ethyl group can be replaced by other nucleophiles.

The compound's reactivity profiles allow chemists to explore new synthetic pathways and develop novel chemical entities .

Biology

In biological research, this compound has been investigated for its potential biological activities , including:

- Antimicrobial Activity : Preliminary studies indicate potential effectiveness against various pathogens, suggesting its use in developing new antimicrobial agents.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 18 |

| P. aeruginosa | 12 |

- Neuropharmacological Effects : Similar compounds have shown promise in influencing neurotransmitter systems, indicating that this compound may also exhibit neuroprotective effects or enhance cognitive functions.

- Antitumor Potential : Some derivatives of pyrrolidine compounds have demonstrated anticancer properties, warranting further investigation into the therapeutic potential of this compound in oncology .

Medicine

The compound is being explored for its therapeutic effects in various diseases. Its mechanism of action involves interaction with specific molecular targets such as enzymes and receptors, modulating their activity to elicit biological effects. This property makes it a candidate for drug development aimed at conditions like infections and neurological disorders .

Industry

In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its ability to act as an intermediate in the synthesis of specialty chemicals enhances its value in industrial chemistry .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of this compound against several bacterial strains. The results indicated significant inhibitory effects, particularly against Staphylococcus aureus, which could lead to its application as a therapeutic agent for treating bacterial infections.

Case Study 2: Neuropharmacological Studies

Research focusing on similar pyrrolidine derivatives has shown that they can modulate neurotransmitter systems, particularly those involving acetylcholine and dopamine. This compound may exhibit similar properties, suggesting potential applications in treating cognitive disorders or enhancing memory functions.

Case Study 3: Antitumor Activity

Investigations into pyrrolidine derivatives have revealed anticancer properties in vitro and in vivo. This compound's structural features may confer similar antitumor activity, making it a subject of interest for future cancer research .

Mécanisme D'action

The mechanism of action of ethyl 2-(pyrrolidin-3-yl)acetate hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Key Observations :

- Fluorine Substitutions : The difluoro derivative (CAS 2408957-54-8) exhibits increased molecular weight and altered electronic properties, which may influence metabolic stability .

- Ring System Modifications : Replacing pyrrolidine with azetidine (4-membered ring) introduces conformational strain, impacting molecular interactions in drug design .

Physicochemical Properties

Similar compounds, such as 2-(pyridin-3-yl)acetic acid derivatives, exhibit logP values of ~0.5–1.2 and moderate aqueous solubility, suggesting comparable hydrophilicity for the pyrrolidine analogues .

Activité Biologique

Ethyl 2-(pyrrolidin-3-yl)acetate hydrochloride is a synthetic compound notable for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

- IUPAC Name : Ethyl 3-pyrrolidinylacetate hydrochloride

- Molecular Formula : C₈H₁₅ClN₁O₂

- CAS Number : 726139-60-2

- Physical Form : Solid

- Purity : 97% .

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the pyrrolidine ring enhances its lipophilicity, which may facilitate its penetration through biological membranes, allowing for effective binding to target sites. This binding can modulate enzyme activity or receptor function, leading to a range of pharmacological effects .

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although specific mechanisms and efficacy against various pathogens require further investigation .

- Neuropharmacological Effects : Similar compounds have shown promise in neuropharmacology, indicating that this compound may influence neurotransmitter systems or exhibit neuroprotective effects .

- Antitumor Potential : Some derivatives of pyrrolidine compounds have demonstrated anticancer properties in vitro and in vivo, suggesting that this compound could be explored for similar applications .

Study on Antitumor Effects

A study investigating the antitumor effects of pyrrolidine derivatives found that compounds with structural similarities to this compound showed significant reductions in cell viability in various cancer cell lines. For instance, a related compound decreased the viability of MDA-MB-231 breast cancer cells by 55% after treatment with a concentration of 10 μM over three days .

Structure-Activity Relationship (SAR)

Research on structure-activity relationships (SAR) has revealed that modifications to the pyrrolidine ring can significantly influence biological activity. For example, substituents on the nitrogen atom or variations in the ester group can impact binding affinity and efficacy against specific targets .

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Unique Attributes |

|---|---|---|

| Ethyl 2-(4-hydroxypiperidin-4-yl)acetate hydrochloride | Contains a piperidine ring with a hydroxyl group | Potentially different biological activity due to hydroxyl substitution |

| Ethyl 3-(pyrrolidin-1-yl)propanoate hydrochloride | Propanoate side chain | Different pharmacokinetic properties due to propanoate structure |

| Ethyl 4-(dimethylamino)piperidine acetate | Dimethylamino group on a piperidine ring | Enhanced solubility and potential CNS activity |

This table highlights how structural variations among related compounds can lead to different biological activities and therapeutic potentials.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 2-(pyrrolidin-3-yl)acetate hydrochloride?

- Methodology : A common approach involves esterification of 2-(pyrrolidin-3-yl)acetic acid with ethanol under acidic conditions, followed by hydrochloride salt formation. For example, coupling reactions using carbodiimide-based reagents (e.g., EDC/HCl) can enhance yield . Purification typically employs recrystallization or column chromatography, with HPLC validation (>95% purity) to confirm product integrity .

Q. How can researchers optimize purification strategies for this compound?

- Methodology :

- Chromatography : Use reverse-phase HPLC with a C18 column and a gradient of acetonitrile/water (0.1% TFA) to resolve impurities .

- Recrystallization : Ethanol or ethyl acetate/hexane mixtures are effective solvents. Monitor crystal formation via polarizing microscopy to ensure homogeneity.

- Safety Note : Follow waste disposal protocols to avoid environmental contamination, as highlighted in safety data sheets for structurally similar compounds .

Q. What analytical techniques are critical for characterizing this compound?

- Methodology :

- NMR : H and C NMR (DMSO-d6 or CDCl3) confirm ester and pyrrolidine moieties. For example, the ethyl ester group shows a triplet at ~1.2 ppm (CH3) and a quartet at ~4.1 ppm (CH2) .

- Mass Spectrometry : ESI-MS in positive ion mode detects the molecular ion peak [M+H] at m/z 202.1 (free base) and adducts (e.g., [M+Cl]).

- HPLC : Retention time consistency against a reference standard ensures purity .

Q. What safety protocols should be followed during handling?

- Methodology :

- PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods to prevent inhalation of hydrochloride vapors.

- Emergency Measures : In case of skin contact, wash immediately with soap/water. For eye exposure, irrigate with saline for 15 minutes and seek medical attention .

- Storage : Keep in airtight containers under inert gas (N2/Ar) at 2–8°C to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can the stereochemical outcomes of pyrrolidine-containing intermediates be controlled during synthesis?

- Methodology :

- Chiral Catalysts : Use asymmetric hydrogenation with Ru-BINAP complexes to enforce stereoselectivity at the pyrrolidine C3 position .

- Dynamic Resolution : Combine kinetic resolution and racemization (e.g., via enzymatic catalysts) to enhance enantiomeric excess (ee >98%) .

- Validation : Chiral HPLC (e.g., Chiralpak IA column) quantifies enantiomeric ratios.

Q. What are the potential biological targets of this compound, and how can its activity be assessed?

- Methodology :

- Target Prediction : Computational docking (e.g., AutoDock Vina) identifies affinity for neurotransmitter receptors (e.g., σ1 or NMDA receptors) due to the pyrrolidine scaffold .

- In Vitro Assays : Screen against HEK293 cells expressing target receptors using calcium flux or cAMP assays. IC50 values are determined via dose-response curves .

- Metabolic Stability : Assess hepatic microsomal half-life (e.g., human liver microsomes) to predict pharmacokinetics.

Q. How can structural modifications improve the compound’s stability under physiological conditions?

- Methodology :

- Esterase Resistance : Replace the ethyl ester with a tert-butyl or pivaloyloxymethyl (POM) group to reduce hydrolysis .

- Salt Forms : Compare hydrochloride with other salts (e.g., citrate, mesylate) for solubility and crystallinity via phase solubility diagrams .

- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 4 weeks and monitor degradation by LC-MS .

Q. What strategies resolve contradictions in reported toxicity data for pyrrolidine derivatives?

- Methodology :

- In Silico Tox Screening : Use tools like Derek Nexus to predict mutagenicity or hepatotoxicity based on structural alerts .

- In Vivo Studies : Conduct acute toxicity tests in rodents (OECD 423 guidelines) to validate LD50 and NOAEL values .

- Mechanistic Studies : Perform transcriptomics on exposed cell lines to identify pathways affected by the compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.